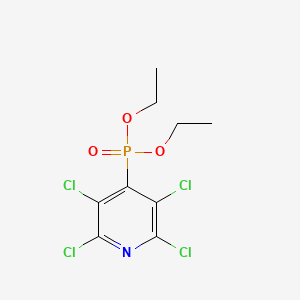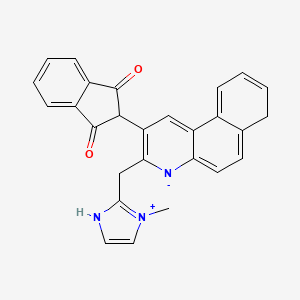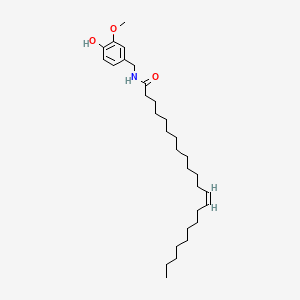
13-Docosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- is a chemical compound that belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. This compound is structurally related to vanillin, a well-known flavoring agent, and is characterized by the presence of a long aliphatic chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
-
Step 1: Formation of the Intermediate
- React 4-hydroxy-3-methoxybenzaldehyde with an amine in the presence of a catalyst such as sodium borohydride.
- The reaction is carried out at a temperature of around 60-80°C for several hours.
-
Step 2: Formation of the Final Product
- The intermediate formed in the first step is then reacted with a long-chain fatty acid, such as docosenoic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
- The reaction is carried out at room temperature for 24-48 hours to yield N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers, depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- involves its interaction with specific molecular targets and pathways. The compound is known to interact with the transient receptor potential vanilloid 1 (TRPV1) ion channel, which plays a role in pain perception and inflammation. By binding to this receptor, the compound can modulate its activity and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((4-Hydroxy-3-methoxyphenyl)methyl)-decanamide
- N-((4-Hydroxy-3-methoxyphenyl)methyl)-8-methyl-6-nonenamide
Uniqueness
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- is unique due to its long aliphatic chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature influences its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
95548-17-7 |
|---|---|
Molekularformel |
C30H51NO3 |
Molekulargewicht |
473.7 g/mol |
IUPAC-Name |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]docos-13-enamide |
InChI |
InChI=1S/C30H51NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30(33)31-26-27-23-24-28(32)29(25-27)34-2/h10-11,23-25,32H,3-9,12-22,26H2,1-2H3,(H,31,33)/b11-10- |
InChI-Schlüssel |
JHBDBWRBUIIWSE-KHPPLWFESA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


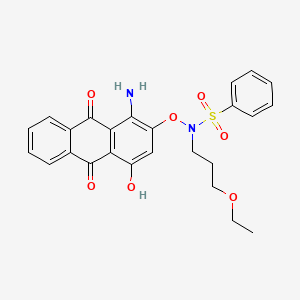
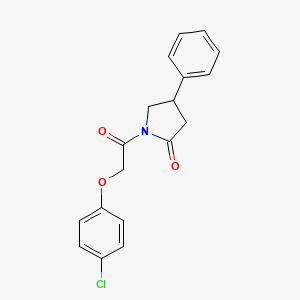
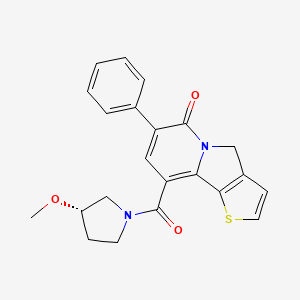
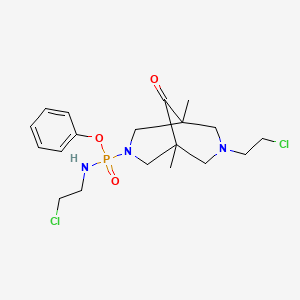

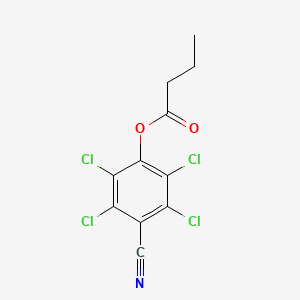

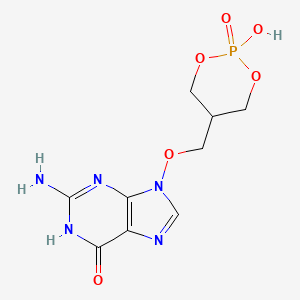

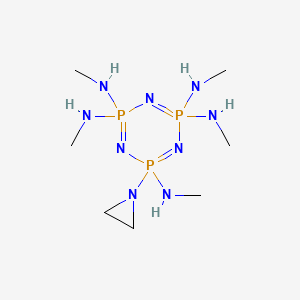
![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)
